N-cyclopropylbenzene-1,2-diamine

Overview

Description

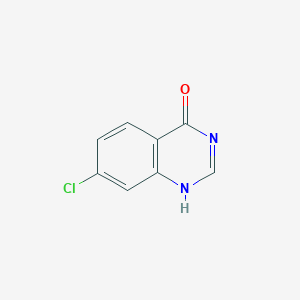

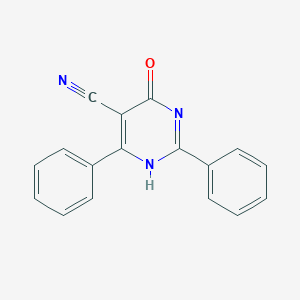

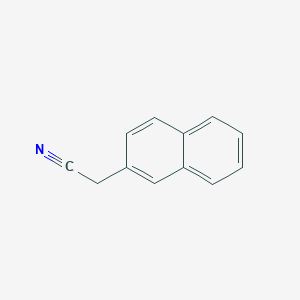

“N-cyclopropylbenzene-1,2-diamine” is a chemical compound with the molecular formula C9H12N2 . It is also known as “N1-cyclopropylbenzene-1,2-diamine dihydrochloride” with a CAS Number: 1955541-63-5 . It is typically available in powder form .

Synthesis Analysis

The synthesis of 1,2-diamines, such as “N-cyclopropylbenzene-1,2-diamine”, has been a topic of interest in recent years. One approach involves the diamination of an alkene, which is a process that has been less researched compared to the analogous dihydroxylation or aminohydroxylation reactions . Recent advances in metal-catalysed diamination reactions and their asymmetric variants have shown promise .

Physical And Chemical Properties Analysis

“N-cyclopropylbenzene-1,2-diamine” is typically available in powder form . The exact physical and chemical properties of this compound are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Reactivity

N-cyclopropylbenzene-1,2-diamine, as part of the cyclopropylbenzene family, is involved in various synthesis and reactivity studies. For instance, cyclopropylbenzene derivatives are subjected to reactions like chloromethylation, yielding a mixture of products. These products, upon further reaction, yield compounds like o- and p-cyclopropylbenzaldhyde, which can be separated and oxidized to cyclopropylbenzoic acids (Harnden, Rasmussen, & Baker, 1968). Moreover, diamines like N-cyclopropylbenzene-1,2-diamine are known to undergo nucleophilic aromatic substitution reactions under high pressure to form products with varying substituents (Ibata, Zou, & Demura, 1995).

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, derivatives of cyclopropylbenzene, akin to N-cyclopropylbenzene-1,2-diamine, show potential. The microwave-assisted synthesis of cyclic amidinium salts from diamines like N-cyclopropylbenzene-1,2-diamine demonstrates the compound's adaptability in producing heterocyclic compounds used as organocatalysts and in ionic liquids (Aidouni, Bendahou, Demonceau, & Delaude, 2008). Moreover, cyclopropylbenzene derivatives participate in ring-opening reactions, revealing their versatility in organic synthesis (Garve, Barkawitz, Jones, & Werz, 2014).

Polymeric Materials

Compounds related to N-cyclopropylbenzene-1,2-diamine are also significant in the synthesis of polymeric materials. The synthesis of polyimides using derivatives of cyclopropylbenzene showcases the utility of such compounds in creating materials with desirable properties like high tensile strength and thermal stability (Liaw & Liaw, 1996). Additionally, novel aromatic diamine compounds, structurally similar to N-cyclopropylbenzene-1,2-diamine, have shown inhibitory effects on cellular processes, indicating their potential in biomedical applications (Shin et al., 2005).

properties

IUPAC Name |

2-N-cyclopropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWPWKTOPUXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441976 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylbenzene-1,2-diamine | |

CAS RN |

118482-03-4 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.